2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, an oxoethyl group, and a phenylpyridazinone moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Introduction of the Oxoethyl Group: The piperazine intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the oxoethyl group.
Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with 2-phenylhydrazine and an appropriate oxidizing agent to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its piperazine and pyridazinone moieties are of particular interest due to their presence in many bioactive molecules.
Medicine
In medicine, 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the discovery of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that shares structural similarities.
Fluoxetine: An antidepressant with a piperazine moiety.
Uniqueness
What sets 2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H21ClN4O2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)25-12-14-26(15-13-25)22(29)16-27-21(28)11-10-20(24-27)17-4-2-1-3-5-17/h1-11H,12-16H2 |
InChI Key |
UIGHCCXLGAIKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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